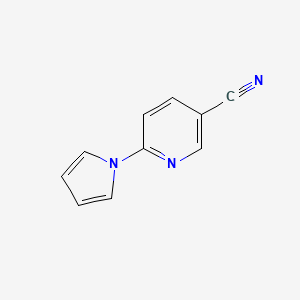

6-(1H-pyrrol-1-yl)nicotinonitrile

Description

Contemporary Relevance of Nicotinonitrile Derivatives in Chemical Biology and Medicinal Chemistry

Nicotinonitrile, or 3-cyanopyridine, and its derivatives are recognized as essential scaffolds in the development of therapeutic agents. researchgate.net The pyridine (B92270) ring is a common N-heteroaromatic found in numerous physiologically active molecules and natural products like vitamin B6. researchgate.net The incorporation of the cyano group at the 3-position renders the nicotinonitrile nucleus a versatile building block for creating a diverse array of pharmacologically active compounds. researchgate.net

Extensive research has led to the development and marketing of several drugs containing the nicotinonitrile moiety, including Bosutinib, Neratinib, Milrinone, and Olprinone. researchgate.net The therapeutic applications of nicotinonitrile derivatives are broad, with studies demonstrating significant biological activities such as anticancer, anti-inflammatory, antioxidant, antimicrobial, and antiviral properties. researchgate.netnih.gov For instance, certain 3-cyano-2-substituted pyridine hybrids have been synthesized and shown to possess antiproliferative and antioxidant capabilities. researchgate.net The adaptability of the nicotinonitrile core allows it to be fused with other functional groups, leading to hybrid molecules with a wide spectrum of pharmacological effects, making it a subject of continuous interest in drug discovery and development. researchgate.net

Structural Significance of the Pyrrole (B145914) Moiety in Biologically Active Heterocyclic Systems

The pyrrole ring, a five-membered aromatic heterocycle containing a single nitrogen atom, is a privileged structure in medicinal chemistry. mdpi.com It is a fundamental component of vital biomolecules, including heme, chlorophyll, and vitamin B12. mdpi.com The unique electronic and chemical properties of the pyrrole nucleus make it an indispensable building block for a vast array of biologically active compounds. mdpi.com

Pyrrole and its derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory effects. mdpi.com The pyrrole scaffold is present in numerous commercially available drugs. mdpi.com Its ability to participate in hydrogen bonding and its relatively low basicity compared to other amines contribute to its favorable interaction with biological targets like enzymes and receptors. mdpi.com The fusion of the pyrrole ring with other heterocyclic systems often leads to the formation of more potent and specific therapeutic agents, highlighting its importance as a pharmacophore in drug design. mdpi.com Researchers continue to explore the synthesis of novel pyrrole derivatives to leverage their proven therapeutic potential against various diseases. mdpi.com

Research Trajectory of 6-(1H-pyrrol-1-yl)nicotinonitrile and Cognate Structures

The specific research trajectory for this compound (CAS No. 218157-81-4) indicates its role primarily as a structural scaffold and a building block for more complex molecules rather than a standalone therapeutic agent with extensively documented biological activity. nih.gov Publicly available data from chemical databases characterize its physicochemical properties but lack significant reports on its biological functions. nih.govepa.gov However, its inclusion in patents for methods aimed at altering the lifespan of eukaryotic organisms suggests its utility as part of a larger chemical library screened for biological effects. google.com

The true research significance of this compound is illuminated when viewed through the lens of its cognate structures—molecules that share the pyrrolo-pyridine core. The synthesis of pyrrolo[3,4-c]pyridine derivatives, for example, has been pursued to explore their potential antitumor and antimicrobial activities. nih.gov Similarly, research into 1H-pyrrole-3-carbonitrile derivatives has led to the discovery of potent agonists for the STING (stimulator of interferon genes) receptor, a promising target in cancer immunotherapy. nih.govresearchgate.net Furthermore, structure-activity relationship (SAR) studies on various pyrrole-based series have been conducted to develop inhibitors for targets like the Plasmodium falciparum cGMP-dependent protein kinase (PfPKG), crucial for creating new anti-malarial drugs. malariaworld.orgresearchwithrutgers.com This body of research underscores the scientific interest in the pyrrole-pyridine scaffold. The synthesis and study of compounds like this compound serve as a foundational step in exploring the chemical space around this core, enabling the development of substituted analogues with tailored biological activities.

Comparative Analysis with Structurally Analogous Compounds (e.g., 4,6-diphenyl-2-(1H-pyrrol-1-yl)nicotinonitrile)

A comparative analysis between this compound and its structurally more complex analogue, 4,6-diphenyl-2-(1H-pyrrol-1-yl)nicotinonitrile, reveals the critical impact of substitution on biological activity. While this compound represents the basic scaffold, the diphenyl-substituted analogue is a highly potent, specifically designed anticancer agent. nih.gov

Researchers synthesized a series of 4,6-diphenyl-2-(1H-pyrrol-1-yl)nicotinonitrile analogues as mimics of crolibulin (B1683790) and combretastatin (B1194345) A-4 (CA-4), which are known tubulin polymerization inhibitors. nih.gov These analogues were designed to retain the cis-orientation of the key aromatic rings, a feature crucial for binding to the colchicine (B1669291) site on tubulin. nih.gov The addition of the two phenyl groups at the 4 and 6 positions of the pyridine ring dramatically enhances the molecule's antiproliferative potency. Several of these analogues exhibited IC₅₀ values at the nanomolar level against multiple human cancer cell lines, with one compound (6a) showing antitumor activity comparable or superior to both crolibulin and CA-4. nih.gov This potent activity is directly attributed to the specific substitution pattern that facilitates effective interaction with the biological target. nih.gov

In contrast, the unsubstituted this compound lacks the specific structural features required for such high-affinity target binding and has not been reported to possess comparable potent antiproliferative activity. This comparison highlights a fundamental principle in medicinal chemistry: a core scaffold often provides the basic framework, but specific substitutions are typically required to confer potent and selective biological activity.

| Feature | This compound | 4,6-diphenyl-2-(1H-pyrrol-1-yl)nicotinonitrile |

|---|---|---|

| Molecular Formula | C10H7N3 nih.gov | C22H15N3 nih.gov |

| Core Scaffold | Pyrrol-nicotinonitrile | |

| Substituents on Pyridine Ring | None | Phenyl groups at positions 4 and 6 nih.gov |

| Reported Biological Activity | Primarily a chemical intermediate; listed in patents for lifespan alteration screening. nih.govgoogle.com | Potent antiproliferative activity (nanomolar IC₅₀ values); tubulin polymerization inhibitor. nih.gov |

| Therapeutic Target | Not specified | Colchicine binding site of tubulin nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-pyrrol-1-ylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3/c11-7-9-3-4-10(12-8-9)13-5-1-2-6-13/h1-6,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVUOMMSCUREDCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=NC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383954 | |

| Record name | 6-(1H-pyrrol-1-yl)nicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218157-81-4 | |

| Record name | 6-(1H-pyrrol-1-yl)nicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for Chemical Synthesis

Rational Design and De Novo Synthetic Pathways for Pyrrole-Functionalized Nicotinonitriles

The rational design of synthetic routes to pyrrole-functionalized nicotinonitriles often leverages the inherent reactivity of both the pyrrole (B145914) and pyridine (B92270) ring systems. nih.gov A common strategy involves the construction of one heterocycle onto a pre-existing, functionalized version of the other. For instance, the synthesis of N-substituted pyrrole derivatives can be achieved through the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. acs.org This method offers a versatile entry point for introducing the pyrrole moiety.

Another approach centers on the de novo synthesis of the pyridine ring. This can be accomplished through various cyclization reactions. For example, enones can serve as precursors for pyridine derivatives through reactions with reagents like ethyl cyanoacetate (B8463686) and ammonium (B1175870) acetate. chem-soc.si However, these methods can sometimes be inefficient, with low yields and long reaction times. chem-soc.si The development of more efficient protocols is an ongoing area of research.

A significant advancement in the synthesis of pyrrole-functionalized nicotinonitriles involves the Clauson-Kaas reaction, which allows for the synthesis of 6-(1H-pyrrol-1-yl)azolo[1,5-a]pyrimidin-7-amines. researchgate.net This reaction highlights the utility of established name reactions in building complex heterocyclic systems. Furthermore, the design of novel pyrrole-2-carbonitrile (B156044) derivatives as inhibitors of dipeptidyl peptidase IV (DPP4) demonstrates the importance of structure-activity relationship (SAR) studies in guiding synthetic efforts towards compounds with specific biological targets. nih.gov

Expedient Multi-Component Reaction Approaches

Multi-component reactions (MCRs) have emerged as powerful and efficient tools for the synthesis of complex molecules like pyrrole-functionalized nicotinonitriles in a single step from three or more starting materials. organic-chemistry.orgwikipedia.org These reactions are highly atom-economical and allow for the rapid generation of molecular diversity. nih.gov

Four-Component Condensation Protocols

Four-component reactions are particularly valuable for constructing highly substituted pyridine rings. A notable example is the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives from the reaction of aromatic aldehydes, acetophenone (B1666503) derivatives, malononitrile, and ammonium acetate. nih.gov This approach has been successfully employed in the synthesis of a wide range of nicotinonitrile derivatives. acs.org The use of nanomagnetic metal-organic frameworks as catalysts can further enhance the efficiency of these reactions. acs.org

A specific four-component, isocyanide-based sequential reaction has been developed for the synthesis of fully substituted pyrroles connected to pyrazole (B372694) scaffolds, highlighting the versatility of MCRs in creating diverse heterocyclic systems. rsc.org

Three-Component Reaction Strategies

Three-component reactions are also widely used in the synthesis of functionalized pyrroles and pyridines. The Hantzsch dihydropyridine (B1217469) synthesis, a classic three-component reaction, combines an aldehyde, two equivalents of a β-keto ester, and ammonia (B1221849) to form 1,4-dihydropyridine (B1200194) derivatives. nih.gov This method has been adapted for the synthesis of various pyridine-containing compounds.

Another example is the one-pot, three-component domino coupling of 6-aminouracil (B15529) or 4-aminocoumarin (B1268506) with aldehydes and nitromethane, catalyzed by CuFe2O4 magnetic nanoparticles, to produce highly substituted coumarin (B35378) and uracil (B121893) fused pyrrole derivatives. rsc.org Additionally, N-substituted 3,4-pyrroledicarboximides have been synthesized in good yields through a one-pot, three-component condensation of a pyrrolo[3,4-c]pyrrole (B14788784) scaffold with secondary amines and formaldehyde. nih.gov

Strategic Ring-Opening and Ring-Closure Transformations (e.g., Pyrrole to Pyridine Recyclization)

Ring transformation reactions provide a unique and powerful strategy for the synthesis of novel heterocyclic compounds. The conversion of one heterocyclic ring system into another can lead to the formation of complex structures that are not easily accessible through other methods.

A notable example is the expansion of the pyrrole ring to a pyridine ring. This can be achieved by reacting a compound containing a pyrrole ring with methanol (B129727) in the presence of an acidic refractory oxide catalyst at high temperatures. google.com This process allows for the conversion of more readily available pyrrole-containing compounds into valuable pyridine derivatives. google.com

Conversely, the conversion of a pyridine moiety to a pyrrole has also been observed, although it is considered a rare transformation. researchgate.net This type of ring contraction has been noted as a side product in certain reactions, such as the ring-opening of epoxides. researchgate.net The mechanism for such a transformation is thought to proceed through a series of ring-cleavage and ring-closure steps under specific reaction conditions. researchgate.net

The ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism is a well-established pathway for nucleophilic substitution on heterocyclic rings, particularly pyrimidines. wikipedia.org This mechanism involves the initial addition of a nucleophile to the ring, followed by ring opening to form an intermediate, which then undergoes ring closure to yield the final substituted product. wikipedia.org While primarily studied in pyrimidines, the principles of this mechanism can be relevant to understanding ring transformations in other nitrogen-containing heterocycles.

Catalysis in Nicotinonitrile Synthesis

Catalysis plays a crucial role in modern organic synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. youtube.com The synthesis of nicotinonitriles has greatly benefited from the development of novel catalytic systems.

Heterogeneous Catalysis Utilizing Nanomagnetic Metal-Organic Frameworks

In recent years, heterogeneous catalysts have gained significant attention due to their ease of separation from the reaction mixture and potential for recyclability. researchgate.net Among these, nanomagnetic metal-organic frameworks (NMMOFs) have emerged as highly effective catalysts for the synthesis of pyridine derivatives. nih.govresearchgate.netnih.gov

NMMOFs are porous materials with a high surface area, combining the properties of metal-organic frameworks (MOFs) with magnetic nanoparticles. acs.orgrsc.org This unique structure allows for easy separation of the catalyst from the reaction medium using an external magnet. nih.gov

Several studies have demonstrated the successful application of NMMOFs in the synthesis of nicotinonitriles and other pyridine derivatives. For instance, a novel nanomagnetic metal-organic framework, Fe3O4@MIL-53(Al)-N(CH2PO3)2, was used as a catalyst for the four-component synthesis of a wide range of nicotinonitrile derivatives with excellent yields and short reaction times. acs.org Similarly, Fe3O4@Co(BDC)-NH2 has been utilized as a magnetic porous catalyst for the synthesis of novel fused pyridines and 1,4-dihydropyridines under ultrasonic irradiation. researchgate.netnih.gov The advantages of using these catalysts include mild reaction conditions, facile workup, high thermal stability, and catalyst reusability. researchgate.netnih.gov

| Catalyst | Reaction Type | Starting Materials | Product | Key Advantages |

| Fe3O4@MIL-53(Al)-N(CH2PO3)2 | Four-component | Aldehydes, Acetophenone derivatives, 3-Oxo-3-phenylpropanenitrile/3-(4-chlorophenyl)-3-oxopropanenitrile, Ammonium acetate | Nicotinonitrile derivatives | High yields, Short reaction times, Solvent-free conditions, Catalyst reusability |

| Fe3O4@Co(BDC)-NH2 | Multi-component | Aldehydes, Malononitrile, Pyrazolone (B3327878)/Barbituric acid derivatives | Fused pyridines and 1,4-dihydropyridines | Mild conditions, Facile workup, High yields, Short reaction times, High thermal stability, Catalyst reusability |

| CuFe2O4 magnetic nanoparticles | Three-component | 6-Aminouracil/4-Aminocoumarin, Aldehydes, Nitromethane | Coumarin and Uracil fused pyrrole derivatives | High yields, Catalyst recyclability |

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of pharmacologically relevant molecules like 6-(1H-pyrrol-1-yl)nicotinonitrile is a critical aspect of modern pharmaceutical development. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. For the synthesis of this compound, several green chemistry strategies can be conceptualized, drawing from established reactions for similar heterocyclic compounds.

One prominent green approach involves the use of multicomponent reactions (MCRs). MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. This high atom economy is a cornerstone of green chemistry. For instance, the synthesis of substituted nicotinonitriles has been achieved through one-pot, four-component reactions involving an appropriate aldehyde, an active methylene (B1212753) compound like malononitrile, an acetophenone derivative, and a nitrogen source such as ammonium acetate. researchgate.netacs.org Employing a bio-based solvent like eucalyptol (B1671775) in such reactions further enhances the green credentials of the synthesis by replacing more hazardous traditional solvents. researchgate.net

Another key green strategy is the use of safer, renewable, or reusable catalysts. For the synthesis of nicotinonitrile derivatives, nanomagnetic metal-organic frameworks (MOFs) have been utilized as efficient and recyclable catalysts under solvent-free conditions, significantly reducing waste and environmental impact. acs.org The development of enzymatic catalysis, for example using lipases like Novozym® 435 in continuous-flow microreactors, represents another frontier in the green synthesis of nicotinamide (B372718) derivatives, offering high yields in environmentally benign solvents like tert-amyl alcohol. rsc.org

The classic Clauson–Kaas reaction, a well-established method for synthesizing N-substituted pyrroles, can also be adapted to be more environmentally friendly. researchgate.net This reaction typically involves the condensation of a primary amine with a 2,5-dialkoxytetrahydrofuran. Greener modifications of this reaction focus on using safer solvents, reducing reaction times, and employing milder catalysts.

Below is a conceptual data table illustrating how different synthetic routes for a 6-substituted nicotinonitrile could be evaluated based on green chemistry metrics.

| Synthetic Route | Key Green Principle Applied | Solvent System | Catalyst | Atom Economy | Environmental (E)-Factor |

| Traditional Synthesis | - | Chlorinated Solvents | Strong Acid/Base | Low | High |

| Multicomponent Reaction (MCR) | High Atom Economy, One-Pot | Ethanol or Eucalyptol | Ammonium Acetate | High | Moderate |

| Catalysis with Nanomagnetic MOFs | Recyclable Catalyst, Solvent-Free | Solvent-Free | Fe3O4@MIL-53(Al) | High | Low |

| Enzymatic Synthesis in Flow Reactor | Biocatalysis, Continuous Processing | tert-Amyl Alcohol | Novozym® 435 | Moderate | Very Low |

Enhanced Synthesis Techniques: Microwave Irradiation

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, higher yields, and often, improved product purity. These benefits align well with the principles of green chemistry by promoting energy efficiency.

The application of microwave irradiation to the synthesis of nitrogen-containing heterocycles is well-documented. nih.gov For the synthesis of this compound, a key step would be the formation of the C-N bond between the nicotinonitrile backbone and the pyrrole ring. Microwave heating can significantly accelerate palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which is a plausible method for this transformation.

Furthermore, microwave energy can be effectively utilized in multicomponent reactions to synthesize the core nicotinonitrile structure. Studies have shown that one-pot syntheses of highly substituted pyridines and related heterocycles can be achieved in minutes under microwave irradiation, compared to several hours with conventional refluxing. mdpi.comnih.govclockss.org For example, a one-pot reaction of an aldehyde, an active methylene nitrile, and an enamine or its precursor in the presence of a suitable catalyst could be rapidly driven to completion in a microwave reactor.

A hypothetical comparison between conventional and microwave-assisted synthesis for a key step in the production of a 6-substituted nicotinonitrile is presented in the table below. This illustrates the potential for significant process intensification.

| Parameter | Conventional Heating (Reflux) | Microwave-Assisted Synthesis |

| Reaction Time | 8 - 24 hours | 5 - 30 minutes |

| Temperature | Varies (boiling point of solvent) | 100 - 150 °C (controlled) |

| Energy Consumption | High | Low |

| Product Yield | Moderate to Good | Good to Excellent |

| Side Reactions | More prevalent | Often reduced |

The synthesis of related azaindole structures, which share a pyridine ring, has been shown to be dramatically accelerated by microwave heating in a key epoxide-opening-cyclization-dehydration sequence. organic-chemistry.org This precedent suggests that cyclization and condensation reactions involved in forming the this compound scaffold would be similarly enhanced. The use of microwave-transparent solvents or, in some cases, solvent-free conditions, further contributes to the efficiency and green nature of these synthetic protocols.

Elucidation of Chemical Reactivity and Derivatization Potential

Chemical Transformations at the Nicotinonitrile Core

The nicotinonitrile moiety of 6-(1H-pyrrol-1-yl)nicotinonitrile is a key site for various chemical reactions, including regioselective functionalization and transformations of the nitrile group.

Regioselective Functionalization at the 2-Position of the Nicotinonitrile Ring

The pyridine (B92270) ring of the nicotinonitrile core is susceptible to functionalization, particularly at the 2-position. This regioselectivity is influenced by the electronic properties of the ring and the directing effects of the existing substituents. For instance, in a series of related 4,6-diphenyl-2-(1H-pyrrol-1-yl)nicotinonitrile analogues, various substituents were introduced at different positions of the phenyl rings, demonstrating the feasibility of modifying the periphery of the nicotinonitrile core. nih.gov While direct functionalization at the 2-position of this compound itself is not explicitly detailed in the provided context, the chemistry of pyridine derivatives suggests that this position is a likely target for nucleophilic substitution or metal-catalyzed cross-coupling reactions, especially if an activating group is present. abertay.ac.uk

Reactivity of the Nitrile Group in the Nicotinonitrile Moiety

The nitrile group is a highly versatile functional group that can undergo a variety of chemical transformations. nih.govlibretexts.org Its reactivity stems from the polarized carbon-nitrogen triple bond, making the carbon atom electrophilic. libretexts.org

Common reactions of the nitrile group include:

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid. libretexts.org This transformation is a standard method for introducing a carboxyl group into a molecule.

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH4). libretexts.org This reaction proceeds through the formation of an imine intermediate. libretexts.org Alternatively, partial reduction to an aldehyde can be achieved using reagents like diisobutylaluminium hydride (DIBAL-H). mdpi.com

Addition of Nucleophiles: The electrophilic carbon of the nitrile group is susceptible to attack by various nucleophiles. For example, Grignard reagents add to the nitrile to form ketones after hydrolysis. libretexts.org Similarly, organometallic reagents can be used to synthesize ketones. libretexts.org

Cyclization Reactions: The nitrile group can participate in cyclization reactions to form heterocyclic rings. For instance, it can react with dinucleophiles to construct fused ring systems.

A study on the synthesis of pyrrole-based drug candidates demonstrated the conversion of a cyano group on a pyrrole (B145914) derivative to a carbaldehyde using DIBAL-H. mdpi.com This aldehyde then underwent reductive amination to introduce a 1-methylpiperazine (B117243) moiety. mdpi.com Although this example is on a different pyrrole derivative, the principle of nitrile group transformation is directly applicable to this compound.

Chemical Modifications and Substituent Effects on the Pyrrole Ring

For instance, the introduction of different substituents on the pyrrole ring is a common strategy in drug discovery to modulate the pharmacological profile of a lead compound. The synthesis of multi-substituted pyrroles is an active area of research, with various methods developed to achieve regioselective functionalization. nih.gov The Paal-Knorr synthesis and its variations are classical methods for constructing substituted pyrrole rings. nih.gov More modern approaches involve transition-metal catalyzed reactions and multi-component coupling reactions. nih.gov

In an "unexpected" reaction, an attempt to alkylate the nitrogen atom of a pyrrole-substituted terpyridine with propargyl bromide resulted in the formation of an allene (B1206475) moiety instead of the expected alkyne-functionalized product. mdpi.com This highlights the potential for complex and sometimes unforeseen reactivity at the pyrrole nitrogen.

Construction of Fused Heterocyclic Architectures

The strategic placement of reactive functional groups in this compound and its derivatives allows for the construction of fused heterocyclic systems. These reactions often involve the participation of the nitrile group and a suitably positioned ortho substituent.

Synthesis of Pyrazolopyridine Derivatives

Pyrazolopyridine derivatives are an important class of fused heterocycles with diverse biological activities. cardiff.ac.uknih.govnih.gov One common synthetic route to pyrazolopyridines involves the condensation of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent. cardiff.ac.uksapub.org

While a direct synthesis of a pyrazolopyridine from this compound is not explicitly described, the general principles of pyrazolopyridine synthesis can be applied. For example, if the nitrile group of this compound were to be transformed into an amino group, and a suitable carbonyl or related functionality were introduced at the 2-position of the pyridine ring, an intramolecular cyclization could potentially lead to a pyrazolo[3,4-b]pyridine derivative.

A study on the synthesis of 1H-pyrazolo[3,4-d]pyrimidine derivatives as kinase inhibitors highlights the importance of this fused ring system in medicinal chemistry. nih.gov Another report describes the synthesis of 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides, demonstrating the combination of pyrrole and pyrazole (B372694) moieties in a single molecule. nih.gov

Derivatization to Thienopyridine Systems

Thienopyridines are another class of fused heterocycles with significant applications, particularly in medicinal chemistry. abertay.ac.uknih.govnih.govmdpi.com The synthesis of thienopyridines often involves the reaction of a suitably substituted pyridine derivative with a sulfur-containing reagent.

One established method for constructing a thienopyridine ring is the Gewald reaction, which involves the condensation of a ketone or aldehyde with a cyano-containing active methylene (B1212753) compound and elemental sulfur. A variation of this approach involves the reaction of a pyridine derivative containing an ortho-amino and cyano group with a sulfur reagent.

For example, the reaction of a pyridine derivative with carbon disulfide in the presence of a base, followed by alkylation, can yield a thienopyridine. abertay.ac.uk Another approach involves the reaction of a 3-cyanopyridine-2(1H)-thione with a compound containing a halogen atom adjacent to an active methylene group. abertay.ac.uk These general strategies could be adapted to synthesize thienopyridine derivatives from precursors derived from this compound.

Cyclization to Furo[2,3-b]pyridine (B1315467) Derivatives

The synthesis of furo[2,3-b]pyridines, also known as 7-azaindoles, from substituted nicotinonitriles is a well-established strategy in heterocyclic chemistry. For this compound, this transformation typically involves a reaction sequence initiated by the introduction of a two-carbon unit that can cyclize onto the pyridine nitrogen and the cyano group.

One common approach involves the reaction with α-haloketones or related reagents. The reaction likely proceeds through an initial N-alkylation of the pyridine nitrogen, followed by an intramolecular Thorpe-Ziegler type cyclization. The resulting intermediate can then be hydrolyzed and aromatized to yield the furo[2,3-b]pyridine core.

A key methodology for this type of cyclization is the reaction of the nicotinonitrile with phenacyl bromide in the presence of a base. The reaction sequence is initiated by the formation of a pyridinium (B92312) salt, followed by the generation of a ylide. This ylide then undergoes an intramolecular cyclization to form a dihydropyridine (B1217469) intermediate, which upon elimination of water, yields the aromatic furo[2,3-b]pyridine.

While specific examples detailing the cyclization of this compound itself into a broad range of substituted furo[2,3-b]pyridine derivatives are not extensively documented in publicly available literature, the general reactivity pattern of nicotinonitriles supports this potential transformation. The pyrrole substituent at the 6-position would be expected to influence the electronic properties of the pyridine ring and potentially the reaction conditions required for efficient cyclization.

Table 1: Potential Reaction Pathways to Furo[2,3-b]pyridine Derivatives

| Reagent | Proposed Intermediate | Resulting Furo[2,3-b]pyridine Structure |

| α-Haloketone (e.g., Phenacyl bromide) | Pyridinium ylide | 2-Aryl-6-(1H-pyrrol-1-yl)furo[2,3-b]pyridine |

| α-Hydroxyketone | Not applicable (Direct condensation) | 2,3-Disubstituted-6-(1H-pyrrol-1-yl)furo[2,3-b]pyridine |

This table represents potential synthetic routes based on established reactivity patterns of nicotinonitriles. Specific experimental data for this compound was not available in the searched literature.

Other Annulated Heterocyclic Motifs

The reactivity of the cyano group in this compound also allows for its incorporation into other fused heterocyclic systems beyond furo[2,3-b]pyridines. These reactions often leverage the nitrile as an electrophilic partner in cyclization reactions with various nucleophiles.

For instance, the reaction with hydrazine (B178648) or its derivatives can lead to the formation of pyrazolo[3,4-b]pyridines. This transformation typically proceeds through the formation of an amidine intermediate, followed by intramolecular cyclization and aromatization. The resulting pyrazolo[3,4-b]pyridine framework is a significant scaffold in medicinal chemistry.

Furthermore, reaction with guanidine (B92328) could potentially yield pyrimido[4,5-b]pyridines. In this case, the cyano group and the pyridine nitrogen would react with the guanidine to form the fused pyrimidine (B1678525) ring. Similarly, the use of hydroxylamine (B1172632) could lead to the formation of isoxazolo[5,4-b]pyridines.

The Gewald reaction, a multicomponent reaction involving a ketone, an activated nitrile, and elemental sulfur, could also be envisioned as a route to thieno[2,3-b]pyridines. In this scenario, this compound would serve as the activated nitrile component.

Table 2: Potential Annulated Heterocyclic Motifs from this compound

| Reagent/Reaction Type | Resulting Heterocyclic System |

| Hydrazine | Pyrazolo[3,4-b]pyridine |

| Guanidine | Pyrimido[4,5-b]pyridine |

| Hydroxylamine | Isoxazolo[5,4-b]pyridine |

| Gewald Reaction | Thieno[2,3-b]pyridine |

This table outlines potential synthetic transformations based on the known reactivity of nicotinonitriles. Specific documented examples for this compound were not found in the reviewed literature.

Spectroscopic and Advanced Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the detailed molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, as well as multi-dimensional NMR experiments, the precise arrangement of atoms within the 6-(1H-pyrrol-1-yl)nicotinonitrile molecule can be determined.

Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The ¹H NMR spectrum of a related pyrrole (B145914) derivative showed distinct signals corresponding to the aromatic protons. chemicalbook.com For this compound, the spectrum would be expected to show signals for the protons on both the pyridine (B92270) and pyrrole rings. The integration of these signals would correspond to the number of protons in each environment. The chemical shifts (δ) are influenced by the electron density around the protons, with protons in different parts of the molecule resonating at characteristic frequencies.

Interactive Data Table: Representative ¹H NMR Data for Pyrrole Ring Protons

| Assignment | Shift (ppm) |

|---|---|

| A | 8.107 |

| B | 6.737 |

| C | 6.235 |

Note: Data is for the parent pyrrole molecule and serves as a reference. chemicalbook.com The specific shifts for this compound will be influenced by the nicotinonitrile substituent.

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, nitrile) and its local electronic environment. For instance, the carbon atom of the nitrile group (C≡N) is expected to appear at a characteristic downfield shift. ipb.pt

Interactive Data Table: Representative ¹³C NMR Data for a Substituted Nicotinonitrile Derivative

| Assignment | Shift (ppm) |

|---|---|

| C=O | 161.73 |

Note: Data is for a related nicotinonitrile derivative and illustrates a characteristic chemical shift. nih.gov The specific shifts for this compound will vary.

To unambiguously assign all proton and carbon signals and to establish the connectivity between different parts of the molecule, multi-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy) experiments would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would help in tracing the proton networks within the pyridine and pyrrole rings.

HSQC (Heteronuclear Single Quantum Coherence) spectra correlate directly bonded proton and carbon atoms, allowing for the direct assignment of a carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation) spectra show correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connection between the pyrrole ring and the pyridine ring, as well as the position of the nitrile group. For example, a correlation between the protons on the pyrrole ring and the carbon atom of the pyridine ring to which it is attached would confirm the C-N bond linkage.

These advanced NMR techniques are crucial for the complete structural elucidation of complex heterocyclic molecules. ipb.pt

Vibrational Spectroscopy: Infrared (IR) Analysis of Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups. A prominent feature would be the sharp, strong absorption band corresponding to the stretching vibration of the nitrile (C≡N) group, typically appearing in the region of 2220-2260 cm⁻¹. nih.gov Additionally, the spectrum would show bands associated with the C-H and C=C stretching vibrations of the aromatic pyridine and pyrrole rings. researchgate.net

Interactive Data Table: Expected IR Absorption Frequencies for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| C≡N (Nitrile) | 2220 - 2260 |

| Aromatic C-H | 3000 - 3100 |

| Aromatic C=C | 1400 - 1600 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and can also be used to deduce its structure by analyzing the fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak [M]⁺ corresponding to its molecular weight of 169.19. matrixscientific.com The fragmentation pattern would likely involve the loss of the nitrile group or cleavage of the bond between the two heterocyclic rings, providing further structural confirmation. researchgate.net

Elemental Compositional Analysis

Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. This data is used to confirm the empirical and molecular formula of the synthesized compound. For this compound, with a molecular formula of C₁₀H₇N₃, the theoretical elemental composition can be calculated. matrixscientific.com Experimental results from an elemental analyzer should closely match these theoretical values to verify the purity and identity of the compound. researchgate.netnih.gov

Interactive Data Table: Theoretical Elemental Composition of this compound (C₁₀H₇N₃)

| Element | Percentage (%) |

|---|---|

| Carbon (C) | 70.99 |

| Hydrogen (H) | 4.17 |

| Nitrogen (N) | 24.84 |

Single Crystal X-ray Diffraction for Definitive Solid-State Structure

A comprehensive search for single-crystal X-ray diffraction data for this compound did not yield any specific studies detailing its three-dimensional solid-state structure. While techniques like single-crystal X-ray diffraction are invaluable for unambiguously determining molecular geometry, bond lengths, bond angles, and crystal packing, such an analysis for this particular compound does not appear to be publicly available in the surveyed scientific literature and crystallographic databases.

General chemical and physical properties have been reported for this compound. Its molecular formula is C10H7N3, with a molecular weight of 169.18 g/mol . scbt.com The melting point of the compound has been recorded in the range of 101-103°C. matrixscientific.com

Although no experimental crystallographic data is available, theoretical methods such as Density Functional Theory (DFT) are often employed to calculate and predict the optimized geometrical structure of molecules. nih.gov Such computational studies can provide insights into the probable arrangement of atoms, charge distribution, and the molecular electrostatic potential map. nih.gov However, it is crucial to note that these are theoretical models and not a substitute for experimental single-crystal X-ray diffraction data for the definitive determination of the solid-state structure.

Further research involving the successful growth of a single crystal of this compound and subsequent X-ray diffraction analysis would be required to fully elucidate its crystal structure and intermolecular interactions.

Biological and Pharmacological Profiling

Anticancer and Antiproliferative Potency

Derivatives of 6-(1H-pyrrol-1-yl)nicotinonitrile have demonstrated notable efficacy as anticancer and antiproliferative agents. nih.gov These compounds have been investigated for their ability to inhibit cancer cell growth, interfere with essential cellular processes, and induce programmed cell death.

Cytotoxicity Evaluation in Human Cancer Cell Lines

The cytotoxic effects of this compound analogues have been assessed against a variety of human cancer cell lines. nih.gov Studies have shown that these compounds exhibit potent antiproliferative activity, with some derivatives demonstrating IC50 values in the nanomolar range. nih.gov For instance, a series of 4,6-diphenyl-2-(1H-pyrrol-1-yl)nicotinonitrile analogues were tested against five human cancer cell lines, with compounds 6a-d showing superior potency. nih.gov Notably, compound 6a displayed antitumor activity comparable to or even exceeding that of established anticancer agents like crolibulin (B1683790) and combretastatin (B1194345) A-4. nih.gov

The antiproliferative activities of nicotinonitrile derivatives have been evaluated against various cancer cell lines, revealing that their effectiveness can be cell-type dependent. nih.gov For example, certain derivatives were found to be more effective against large-cell lung cancer (NCIH 460) and colon cancer (RKOP 27) cell lines. nih.gov One particular derivative, 14a, was identified as the most effective across all tested cell lines, with IC50 values of 25 ± 2.6 nM against NCIH 460 and 16 ± 2 nM against RKOP 27 cells. nih.gov

Interactive Table: Cytotoxicity of this compound Derivatives

| Derivative | Cell Line | IC50 (nM) |

|---|---|---|

| 14a | NCIH 460 (Large cell lung cancer) | 25 ± 2.6 |

| 14a | RKOP 27 (Colon cancer) | 16 ± 2 |

| 14a | HeLa (Cervical cancer) | 127 ± 25 |

| 14a | U937 (Histiocytic lymphoma) | 422 ± 26 |

| 14a | SKMEL 28 (Melanoma) | 255 ± 2 |

Data sourced from a study on substituted pyridine (B92270) candidates. nih.gov

Mechanistic Studies: Microtubule Assembly Inhibition

A primary mechanism through which this compound analogues exert their anticancer effects is by inhibiting microtubule assembly. nih.gov Microtubules are crucial components of the cytoskeleton, playing a vital role in cell division, motility, and intracellular transport. Disruption of microtubule dynamics can lead to cell cycle arrest and ultimately apoptosis.

Research has shown that certain 2-(1H-pyrrol-1-yl)pyridine derivatives, which share a structural similarity, can bind to the colchicine-binding site on tubulin, thereby preventing its polymerization into microtubules. nih.gov For example, compound 6a, a 4,6-diphenyl-2-(1H-pyrrol-1-yl)nicotinonitrile analogue, was found to inhibit microtubule assembly at a level comparable to the well-known microtubule inhibitor, combretastatin A-4. nih.gov Molecular modeling studies have further elucidated the binding mode of these compounds within the colchicine-binding site, providing a basis for the design of new, more potent inhibitors. nih.gov

Apoptosis Induction and Cell Cycle Modulation

In addition to inhibiting microtubule assembly, this compound derivatives have been shown to induce apoptosis and modulate the cell cycle in cancer cells. nih.govnih.gov A novel tubulin inhibitor, identified as compound 6h in one study, was found to effectively induce G2/M cell cycle arrest in A549 and H460 non-small cell lung cancer (NSCLC) cells. nih.gov This cell cycle arrest is a common consequence of microtubule disruption and often precedes the induction of apoptosis. nih.gov

The apoptotic effects of these compounds are further evidenced by the cleavage of poly(ADP-ribose) polymerase (PARP-1), a key event in the apoptotic cascade. mdpi.com For instance, a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate (B1207046) ester derivative named RDS 60, was shown to cause a significant decrease in full-length PARP-1 in head and neck squamous cell carcinoma (HNSCC) cell lines. mdpi.com This compound also influenced the expression of Bcl-2 family proteins, which are critical regulators of apoptosis. mdpi.com

Antimicrobial Spectrum Analysis

In addition to their anticancer properties, various derivatives containing the pyrrole (B145914) and nicotinonitrile scaffolds have been investigated for their antimicrobial activity. nih.govekb.eg These studies have revealed a broad spectrum of activity against both bacterial and fungal pathogens.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Nicotinonitrile derivatives have shown promising antibacterial activity, with some studies indicating greater efficacy against Gram-positive bacteria compared to Gram-negative strains. ekb.egmdpi.com For example, a study on nicotinonitriles clubbed with pyrazolone (B3327878) and thiazole (B1198619) found that the synthesized pyridine scaffolds exhibited better activity against Bacillus subtilis (a Gram-positive bacterium) than Escherichia coli (a Gram-negative bacterium). ekb.eg

The structural features of these compounds play a crucial role in their antibacterial potency. For instance, the introduction of an imidazole (B134444) substituent to 6-(1-substituted pyrrole-2-yl)-s-triazine compounds was found to be critical for their antibacterial potential. nih.gov Some pyridine derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 7.81 to 62.5 μg/mL against strains such as S. aureus, B. subtilis, B. cereus, E. coli, S. typhimurium, and P. aeruginosa. mdpi.com

Interactive Table: Antibacterial Activity of Pyridine Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound 66 | S. aureus | 56 ± 0.5% inhibition at 100 µg/mL |

| Compound 66 | E. coli | 55 ± 0.5% inhibition at 100 µg/mL |

| Compounds 12, 15, 16, 17 | B. subtilis, S. aureus, P. aeruginosa, E. coli | 6.25–12.5 |

Data compiled from studies on various pyridine compounds. mdpi.com

Antifungal Efficacy

The antifungal potential of pyrrole and nicotinonitrile derivatives has also been a subject of investigation. nih.govnih.gov Certain pyrrole analogues of bifonazole (B1667052), for example, have demonstrated significant antifungal activity against Candida albicans and other Candida species. nih.gov One such compound, 1-(p-methyl-alpha-[4-(1H-pyrrol-1-yl)phenyl]benzyl)imidazole, was found to be as potent as or even superior to established antifungal drugs like bifonazole and ketoconazole (B1673606) in some cases. nih.gov

Furthermore, the introduction of a thiocyanato (SCN) moiety into 4-(1H-pyrrol-1-yl)coumarins and 6-(1H-pyrrol-1-yl)coumarins has been shown to significantly enhance their antifungal activity, with some of the resulting compounds exhibiting efficacy comparable to fluconazole. consensus.app Some pyridine derivatives have also displayed high antifungal activity against C. albicans and C. glabrata with MIC values of 12.5 μg/mL. mdpi.com

Anti-inflammatory and Analgesic Efficacy

Scientific investigation into the specific anti-inflammatory and analgesic properties of This compound has not been reported. However, the broader classes of pyrrole and nicotinonitrile derivatives have been the subject of such studies, suggesting a potential avenue for future research.

Antioxidant Properties and Reactive Oxygen Species Scavenging

While there is no specific data on the antioxidant capabilities of This compound , the nicotinonitrile scaffold has been explored for its antioxidant potential. Nicotinonitrile and its derivatives are recognized for a range of biological activities, including antioxidant effects. researchgate.net Phenolic compounds, known for their antioxidant action, can reduce oxidative stress by mitigating cellular damage from reactive oxygen species (ROS). nih.gov They are thought to work in concert with endogenous antioxidants and enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT) to bolster the body's defense against oxidative damage. nih.gov

Standard in vitro assays are commonly used to determine the radical scavenging ability of novel compounds. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are two of the most frequently employed methods. nih.govugm.ac.id These assays rely on the principle that an antioxidant compound will donate a hydrogen atom or an electron to the stable radical, resulting in a color change that can be measured spectrophotometrically. nih.govmdpi.com

In studies of various newly synthesized nicotinonitrile analogues, researchers have utilized the DPPH and ABTS methods to quantify antioxidant activity. researchgate.netdntb.gov.ua For instance, a study on nicotinonitrile-thiazole hybrids identified some derivatives with potent radical scavenging activity. researchgate.netdntb.gov.ua Similarly, evaluations of other heterocyclic compounds, such as thiazole-derived polyphenols, have demonstrated significant antioxidant capacity in these assays, sometimes exceeding that of standard antioxidants like ascorbic acid and Trolox. mdpi.com The results from these assays are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the radicals. nih.govugm.ac.id

Beyond simple radical scavenging, the cellular antioxidant activity of a compound provides a more biologically relevant measure of its potential. Cellular antioxidant assays assess the ability of a compound to protect cells from oxidative stress induced by agents like tert-butyl hydroperoxide. nih.gov These assays can reveal if a compound interacts with and enhances the endogenous antioxidant defense systems of the cell. nih.gov

While no cellular antioxidant studies have been published for This compound , research on other antioxidant compounds, such as cocoa shell phenols, has shown they can counteract oxidative stress in cell lines by preventing the depletion of glutathione (B108866) and maintaining the activity of antioxidant enzymes like superoxide dismutase and catalase. nih.gov Synthetic nitrones have also been investigated for their ability to protect human retinal pigmented epithelium cells from chemically induced death, demonstrating a cellular protective effect. mdpi.com These studies underscore the importance of evaluating potential antioxidants in a cellular context to understand their mechanism of action.

Enzyme and Receptor Modulation Studies

The ability of small molecules to selectively inhibit enzymes is a foundational principle of drug discovery. Various heterocyclic compounds are investigated as inhibitors of key enzymes in metabolic pathways of pathogens.

Dihydrofolate reductase (DHFR) is a critical enzyme in the synthesis of tetrahydrofolate, which is essential for the production of thymidylate and ultimately DNA. nih.gov Inhibition of DHFR can halt cell division, making it an effective target for both cancer chemotherapy and antibiotics. nih.gov While many DHFR inhibitors have been developed, resistance can emerge, necessitating the search for new inhibitory scaffolds. nih.gov

Enoyl-acyl carrier protein reductase (ENR) is another key enzyme, this one involved in the fatty acid biosynthesis (FAS-II) pathway in bacteria. wikipedia.org This pathway is essential for building the bacterial cell wall, and its disruption can be lethal to the microorganism. nih.govnih.gov Consequently, ENR is a well-established target for antibacterial drugs. wikipedia.orgnih.gov There is no published evidence to suggest that This compound has been evaluated as an inhibitor of either DHFR or Enoyl ACP Reductase.

Glucosamine-6-phosphate (GlcN-6-P) synthase is a ubiquitous enzyme that plays a crucial role in the hexosamine biosynthesis pathway, leading to the formation of UDP-N-acetyl-D-glucosamine. nih.govnih.gov This end-product is vital for the synthesis of essential macromolecules in the cell walls of bacteria and fungi, such as peptidoglycan and chitin. nih.gov As such, GlcN-6-P synthase is considered a promising target for the development of novel antimicrobial agents. nih.govnih.govresearchgate.net Numerous natural and synthetic compounds have been identified as inhibitors of this enzyme. nih.gov However, there are no specific studies indicating that This compound has been investigated for its potential to inhibit GlcN-6-P synthase.

Tyrosine Kinase (e.g., EGFR, RET, JAKs) and Kinase Inhibition

Derivatives of the core structure of this compound, specifically pyrrolopyridines and pyrrolopyrimidines, have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes. Aberrant kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders.

Janus Kinase (JAK) Inhibition:

A series of C-5 pyrazole-modified pyrrolopyrimidine derivatives have been identified as potent and selective inhibitors of Janus kinase 1 (JAK1). acs.org Computational studies on pyrrolopyridine derivatives have been employed to design novel JAK1 inhibitors with high potency, aiming to overcome the limitations of existing drugs that often exhibit low potency and off-target effects. nih.gov Some of these designed compounds showed higher binding energy than the pan-JAK inhibitor Tofacitinib, indicating a potentially tighter binding to JAK1. nih.gov The development of selective JAK inhibitors is crucial as it could improve efficacy and safety profiles in treating autoimmune diseases like rheumatoid arthritis. acs.orgnih.gov For instance, inhibiting JAK2 is associated with hematological side effects, which could be avoided with selective JAK1 inhibitors. acs.org

One particularly potent derivative, 12b , demonstrated strong binding to the hinge region of JAK1. acs.org The adamantyl group of this compound fits into a hydrophobic pocket, and a hydrogen bond between the hydroxyl group of the inhibitor and the N1008 residue of JAK1 contributes to its high affinity. acs.org This compound also showed promising selectivity over other kinases, although it did interact with PKD2, HPK1, and AurB, which are themselves potential targets for cancer immunotherapy. acs.org

| Compound | Target Kinase | IC50 (nM) | Selectivity Profile |

| Pyrrolopyrimidine derivatives | JAK1 | Varies | Selective for JAK1 |

| 12b | JAK1 | <10 | Selective, with some off-target effects on PKD2, HPK1, AurB |

| Tofacitinib (reference) | Pan-JAK | - | Inhibits JAK1, JAK2, JAK3, TYK2 |

Other Kinase Inhibition:

Pyrrolo[2,3-b]pyridine-based derivatives have been designed as potent inhibitors of Bruton's tyrosine kinase (BTK). nih.gov Through a scaffold-hopping strategy, several compounds were identified with IC50 values of less than 10 nM in BTK enzyme assays. nih.gov One of the most potent inhibitors, compound 3p , was superior to the known inhibitor RN486 in both enzymatic and cellular assays. nih.gov

Furthermore, pyrrolo[3,2-c]pyridine derivatives have shown inhibitory effects against FMS kinase, a member of the type III receptor tyrosine kinase family overexpressed in various cancers. nih.gov Compounds 1e and 1r were the most potent in this series, with IC50 values of 60 nM and 30 nM, respectively. nih.gov Compound 1r also demonstrated selectivity for FMS kinase over a panel of 40 other kinases and showed antiproliferative activity against several cancer cell lines. nih.gov

The pyrrolo[2,3-d]pyrimidine nucleus, being a deaza-isostere of adenine, has been a focal point for developing inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases. rjeid.com These kinases play significant roles in epithelial tissue development and tumor-induced angiogenesis, respectively. rjeid.com The development of small molecule inhibitors targeting EGFR has been a significant advancement in the treatment of non-small cell lung cancer (NSCLC). nih.gov However, drug resistance remains a challenge. nih.govnih.gov Overcoming resistance to EGFR tyrosine kinase inhibitors (TKIs) is a key area of research, with studies showing that combining EGFR inhibitors with JAK inhibitors could be a promising strategy. nih.gov

Additionally, a novel pyrrolo[2,3-b]pyridine-based inhibitor, S01 , was designed as a potent and highly selective inhibitor of glycogen (B147801) synthase kinase 3β (GSK-3β), a target for Alzheimer's disease. nih.gov This compound exhibited an IC50 of 0.35 nM and showed low cytotoxicity. nih.gov

| Compound/Derivative Class | Target Kinase(s) | Potency (IC50) | Key Findings |

| Pyrrolo[2,3-b]pyridine derivatives | BTK | <10 nM (for compounds 3n, 3p, 3q, 3r, 3s) | Compound 3p showed superior activity to reference inhibitor RN486. nih.gov |

| Pyrrolo[3,2-c]pyridine derivatives | FMS Kinase | 30 nM (for compound 1r) | Compound 1r was selective and showed antiproliferative activity. nih.gov |

| Pyrrolo[2,3-d]pyrimidines | EGFR, VEGFR | Varies | Act as deaza-isosteres of adenine, targeting key cancer-related kinases. rjeid.com |

| S01 | GSK-3β | 0.35 nM | Potent and selective inhibitor with potential for Alzheimer's treatment. nih.gov |

Modulation of Opioid Receptors (for specific analogues like NAP derivatives)

The modulation of opioid receptors by derivatives of this compound, particularly N-substituted pyrrolo- and pyridomorphinans, has been explored, revealing a range of activities from non-selective antagonism to selective agonism. researchgate.net Opioid receptors, which include mu (μ), delta (δ), and kappa (κ) subtypes, are G protein-coupled receptors that mediate the effects of both endogenous and exogenous opioids. nih.gov

Research into pyrrolomorphinan and pyridomorphinan derivatives has shown that structural modifications can significantly alter their pharmacological profiles. researchgate.net For instance, pyridomorphinans derived from naltrexone (B1662487) and naloxone (B1662785) were found to be potent, non-selective antagonists, suggesting their potential use in treating conditions like alcohol abuse. researchgate.net

A specific analogue, 17-cyclopropylmethyl-3,14-dihydroxy-4,5α-epoxy-6β-[(4′-pyridyl)carboxamido]morphinan (NAP), has been identified as a peripherally acting, selective μ-opioid receptor (MOR) antagonist. nih.gov Due to its limited ability to cross the blood-brain barrier, its effects are primarily confined to the periphery. nih.gov To develop centrally acting MOR antagonists for treating opioid use disorders (OUD), isosteric replacement of the pyridine ring in NAP with other heterocycles like pyrrole, furan, and thiophene (B33073) has been investigated. nih.gov This approach led to the identification of potent, centrally efficacious MOR antagonists. nih.gov

Molecular modeling studies of NAP derivatives, such as NMP and NGP, have provided insights into their binding modes at the three opioid receptors. vcu.edunih.gov These studies suggest that the substituents on the pyridyl ring of NAP influence the binding affinity and selectivity through steric, electrostatic, and hydrophobic interactions. vcu.edu The amide linker in NAP provides flexibility, allowing the pyridyl ring to interact with two distinct "address" domains within the opioid receptors. vcu.edunih.gov

Other research has focused on oxaspiro ring-substituted pyrrolopyrazole derivatives, which have been identified as μ-opioid receptor agonists with potential applications in pain management. medchemexpress.com Fluorinated derivatives of the synthetic μ-opioid receptor agonist MT-45 have also been shown to be potent agonists at this receptor. nih.gov

| Derivative Class | Opioid Receptor Target | Activity Profile | Potential Application |

| Pyridomorphinans (from naltrexone/naloxone) | Non-selective | Potent Antagonists | Alcohol abuse treatment researchgate.net |

| NAP (peripherally acting) | MOR | Selective Antagonist | Peripherally mediated opioid effects |

| NAP analogues (central acting) | MOR | Potent Antagonists | Opioid Use Disorder (OUD) treatment nih.gov |

| Oxaspiro ring-substituted pyrrolopyrazoles | MOR | Agonist | Pain management medchemexpress.com |

| Fluorinated MT-45 derivatives | MOR | Potent Agonists | - |

Antiviral Activities (e.g., HIV-1, HSV-1, HCV NS5B for reported analogues)

Analogues of this compound, particularly those with pyrrolopyridine and related heterocyclic scaffolds, have demonstrated a broad spectrum of antiviral activities.

Anti-HIV-1 Activity:

Pyrrolopyridine derivatives have emerged as a promising class of HIV-1 inhibitors. google.com They have been shown to inhibit the proliferation of HIV-1 by targeting the integrase enzyme, a crucial component of the viral replication machinery. google.comnih.gov Some of these derivatives exhibit excellent selectivity and physiological activity against both wild-type and resistant strains of HIV-1. google.com The pyrrole ring is a key feature in several compounds with antiretroviral activity. nih.gov For instance, fostemsavir, an antiretroviral drug, contains a pyrrolopyridine ring. nih.gov Research has also explored pyrrole-copper complexes as effective inhibitors of HIV-1 reverse transcriptase. nih.gov

Anti-HCV Activity:

Pyrrolo[1,2-b]pyridazin-2-one analogs have been identified as a novel class of potent inhibitors of the Hepatitis C virus (HCV) NS5B polymerase, an RNA-dependent RNA polymerase essential for viral replication. nih.govresearchgate.net Structure-based design has led to compounds with significant inhibitory activity in both biochemical and replicon assays. nih.govresearchgate.net Similarly, novel pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and shown to have significant anti-HCV activity, also by targeting the NS5B polymerase. nih.gov The absence of NS5B in human cells makes it a highly selective target for antiviral therapy. nih.govwikipedia.org

Anti-HSV-1 Activity:

Pyrazolopyridine derivatives have demonstrated inhibitory effects against Herpes Simplex Virus Type-1 (HSV-1). mdpi.comnih.gov These compounds have been shown to interfere with different stages of the viral replication cycle. mdpi.comnih.govresearchgate.net For example, some analogues affect viral adsorption, while others interfere with the α- and γ-phases of replication. mdpi.comnih.gov In silico studies suggest that these compounds can interact with key viral proteins, such as those involved in viral adsorption (nectin-1 and glycoprotein) or transcription (TFIIBc-VP16). mdpi.comnih.gov The mechanism of action of these pyrazolopyridine derivatives appears to be different from that of standard anti-HSV-1 drugs like acyclovir, which target the viral DNA polymerase. mdpi.com This suggests that they could be effective against acyclovir-resistant strains. mdpi.com Other pyrrole-containing compounds, such as pyrrolidine (B122466) dithiocarbamate, have also been shown to inhibit HSV-1 and HSV-2 replication. nih.gov

| Virus | Target | Derivative Class | Key Findings |

| HIV-1 | Integrase, Reverse Transcriptase | Pyrrolopyridine derivatives, Pyrrole-copper complexes | Potent inhibition of viral replication, including resistant strains. google.comnih.gov |

| HCV | NS5B Polymerase | Pyrrolo[1,2-b]pyridazin-2-ones, Pyrrolo[2,3-d]pyrimidines | Potent and selective inhibition of a key viral enzyme. nih.govnih.gov |

| HSV-1 | Adsorption, Replication (α- and γ-phases) | Pyrazolopyridine derivatives | Novel mechanism of action, potentially effective against resistant strains. mdpi.comnih.gov |

Comprehensive Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies have been crucial in optimizing their potency and selectivity as kinase inhibitors, antiviral agents, and opioid receptor modulators.

Kinase Inhibitors:

For pyrrolo[2,3-b]pyridine-based BTK inhibitors, SAR studies identified that specific substitutions are critical for high potency. nih.gov Similarly, in the development of pyrrolo[3,2-c]pyridine derivatives as FMS kinase inhibitors, the position of substituents on the central phenyl ring attached to the pyrrolopyridine nucleus was found to significantly impact inhibitory activity. nih.gov For instance, para-disubstituted compounds were sometimes more potent than their meta-disubstituted counterparts, and vice versa, highlighting the importance of proper orientation and fitting at the active site. nih.gov

In the case of pyrrolo[2,3-d]pyrimidine-derived LRRK2 inhibitors, SAR was explored through a checkpoint kinase 1 (CHK1) derived crystallographic surrogate. acs.org Modifications to the 5-carbonitrile group were generally detrimental to potency, while a 1-deaza analogue (pyrrolo[3,2-c]pyridine) was well-tolerated. acs.org Further elaboration at the 2-amino position provided a vector for interacting with the hinge region of the ATP binding site, which is known to be beneficial for potency and selectivity. acs.org A comprehensive SAR review of pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR kinase inhibitors has been compiled to guide future drug design. rjeid.com

Antiviral Agents:

SAR studies of pyrrolo[1,2-b]pyridazin-2-one inhibitors of HCV NS5B polymerase have been conducted to optimize their activity. nih.gov In the context of HIV inhibitors, SAR investigations of pyrrole-based compounds have been reviewed, indicating that this scaffold is a valuable starting point for developing new antiretroviral agents targeting different steps of the HIV-1 replication cycle. nih.gov

Opioid Receptor Modulators:

For NAP derivatives targeting opioid receptors, SAR studies have been instrumental in understanding the physicochemical requirements for central nervous system activity. nih.gov Isosteric replacement of the pyridine ring in NAP with pyrrole, furan, and thiophene provided insights into how structural changes affect binding to opioid receptors. nih.gov Molecular modeling and SAR analyses have helped to explore the receptor binding modes and guide the design of future ligands. nih.gov

Other Targets:

A series of 1H-pyrrole-3-carbonitrile derivatives were investigated as STING receptor agonists, with SAR studies focusing on the effects of various substituents on the aniline (B41778) ring system. researchgate.net For 4,6-diphenyl-2-(1H-pyrrol-1-yl)nicotinonitrile analogues of crolibulin and combretastatin A-4, a 2-(1H-pyrrol-1-yl)pyridine ring was used as a linker to maintain the desired cis-orientation of the A and B rings, leading to potent antiproliferative activity. nih.gov

Computational Chemistry and Mechanistic Elucidation

Molecular Docking Simulations for Ligand-Biomolecule Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule ligands to the active site of a protein.

Molecular docking studies on analogs of 6-(1H-pyrrol-1-yl)nicotinonitrile have successfully predicted their binding modes within the active sites of various protein targets. A key example involves a series of 4,6-diphenyl-2-(1H-pyrrol-1-yl)nicotinonitrile analogs designed as inhibitors of tubulin polymerization. nih.gov One particularly potent analog, compound 6a, was studied through molecular modeling to understand its interaction with the colchicine (B1669291) binding site of the tubulin dimer. nih.gov

The docking simulations revealed that the compound orients itself in a manner similar to other known colchicine site inhibitors, with its A- and B-rings adopting a cis-conformation that is crucial for activity. nih.gov The predicted binding affinity for these types of compounds is often expressed as a docking score, with more negative values indicating a more favorable binding interaction. mdpi.commdpi.com For instance, in studies of other pyrrole (B145914) derivatives targeting enzymes like CDK2/Cyclin A1, potent inhibitors are identified by their high docking scores, which suggest strong binding affinity. nih.gov

Table 1: Predicted Binding Affinities of Selected Pyrrole Derivatives against Protein Targets

| Compound/Analog | Protein Target | Predicted Binding Affinity (Docking Score) | Reference |

|---|---|---|---|

| 4,6-diphenyl-2-(1H-pyrrol-1-yl)nicotinonitrile analog (6a) | Tubulin (Colchicine Site) | Favorable binding predicted, rationalizing high potency | nih.gov |

| Pyrrole derivative (8b) | CDK2/Cyclin A1 | High docking score indicating potent inhibition | nih.gov |

| N-(1H-pyrrol-2-yl) methylene)-4-methylaniline (PMMA) | Prostate Cancer Receptors (e.g., 4XVE, 1XF0) | Good binding affinities reported | researchgate.net |

The stability of a ligand-protein complex is determined by a network of non-covalent interactions. Docking simulations provide a detailed map of these forces. For the 4,6-diphenyl-2-(1H-pyrrol-1-yl)nicotinonitrile analog (compound 6a), molecular modeling elucidated its binding mode at the colchicine site in the tubulin dimer. nih.gov While the specific residue interactions for this exact compound are detailed in the primary study, research on related neonicotinoids binding to nicotinic acetylcholine (B1216132) receptors (nAChR) highlights the types of forces involved. nih.gov These studies emphasize the importance of hydrogen bonding, often involving a nitro group in the ligand and key residues like Arginine (Arg), and cooperative π-π stacking interactions between the ligand's aromatic systems and residues like Tryptophan (Trp). nih.gov

In the case of pyrrole derivatives designed as EGFR and CDK2 inhibitors, docking studies have shown that the pyrrole moiety can form crucial hydrogen bonds and hydrophobic interactions within the kinase active site. nih.gov For example, compound 8b, a 1H-pyrrole derivative, was evaluated for its interaction with CDK2, where specific amino acid residues in the binding pocket accommodate the ligand, leading to potent inhibition. nih.gov

Table 2: Key Interaction Forces and Residues for Pyrrole-based Ligands

| Ligand Type | Protein Target | Key Interacting Residues (Examples) | Primary Interaction Forces | Reference |

|---|---|---|---|---|

| Neonicotinoid Analogs | Insect nAChR | Trp, Arg/Lys | Hydrogen Bonding, Cooperative π-π Stacking | nih.gov |

| 4,6-diphenyl-2-(1H-pyrrol-1-yl)nicotinonitrile analog (6a) | Tubulin | Residues in the Colchicine Site | Conformationally driven hydrophobic and polar interactions | nih.gov |

| Pyrrolo[2,3-b]pyridine Derivatives | CDK9/Cyclin T1 | Not specified | Hydrogen Bonding, Hydrophobic Interactions | researchgate.net |

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. nih.gov These methods can optimize a molecule's geometry and calculate various electronic properties that correlate with its stability and biological activity. nih.govresearchgate.net

Studies on related heterocyclic compounds have used DFT at levels like B3LYP/6-311G(d,p) to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.govmu-varna.bg The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov A small HOMO-LUMO energy gap (ΔE) often signifies high chemical reactivity and significant biological activity. mu-varna.bg For many organic molecules, negative energy values for both HOMO and LUMO confirm the stability of the compound. nih.gov Global reactivity descriptors, such as ionization potential and electron affinity, can also be calculated to provide further insight into the molecule's behavior. nih.gov

Advanced Computational Modeling for Pharmacophore Development

A pharmacophore is an abstract representation of the steric and electronic features necessary for a molecule to interact with a specific biological target. dovepress.com Computational modeling is used to develop pharmacophore models based on a set of active ligands. nih.gov These models serve as 3D queries for virtual screening of large compound libraries to identify new potential hits. researchgate.netdovepress.com

For pyrrole-based derivatives, pharmacophore models have been successfully generated. nih.govnih.gov The process involves identifying common chemical features among the most active compounds, such as hydrogen bond donors/acceptors, hydrophobic groups, and aromatic rings. nih.gov For example, a pharmacophore model developed for N-iso-propyl pyrrole-based HMG-CoA reductase inhibitors identified two aromatic ring features, one mapping to the pyrrole ring and another to an adjacent benzene (B151609) ring, as crucial for activity. nih.gov Such models provide a basis for the structure-guided design of new and more potent inhibitors. nih.gov

Correlation of In Silico Findings with In Vitro and In Vivo Biological Data

A critical validation step in computational chemistry is to correlate the in silico predictions with experimental (in vitro or in vivo) data. iajpr.com A strong correlation enhances the predictive power of the computational models.

In the study of 4,6-diphenyl-2-(1H-pyrrol-1-yl)nicotinonitrile analogs, a clear correlation was established. nih.gov Compounds like 6a, which were predicted by molecular modeling to bind effectively to the colchicine site of tubulin, also exhibited superior in vitro antiproliferative activity against several human cancer cell lines, with IC₅₀ values in the nanomolar range. nih.gov Similarly, a study on N-(2,5-dimethyl-1H-pyrrol-1-yl)isonicotinamide used in silico docking to predict its binding mode and then confirmed its biological activity through in vitro antitubercular and enzyme inhibition assays. iajpr.com The good drug-likeness behavior predicted by computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties further supported its potential as a therapeutic agent. iajpr.com

Elucidation of Biological Mechanisms at the Molecular Level

By integrating results from molecular docking, quantum chemistry, and pharmacophore modeling, computational studies help elucidate the biological mechanism of action at a molecular level. For the potent anticancer analogs of this compound, the mechanism has been clearly outlined. nih.gov

The in silico and in vitro data converge to show that these compounds function as microtubule assembly inhibitors. nih.gov The molecular docking simulations demonstrate that they achieve this by binding to the colchicine site on the tubulin protein. nih.gov This binding event disrupts the normal dynamics of microtubule polymerization and depolymerization, which is essential for cell division. The ultimate consequence is the arrest of the cell cycle, leading to the inhibition of cancer cell proliferation. nih.gov The detailed analysis of interaction forces reveals precisely how the ligand is anchored in the binding site to exert this effect, providing a complete molecular picture of its mechanism.

Compound Reference Table

Concluding Remarks and Future Research Trajectories

Synthesis and Biological Potential of 6-(1H-pyrrol-1-yl)nicotinonitrile: A Synthesis

The synthesis of this compound and its analogs has been a focal point of research, driven by their significant biological activities. The core structure, featuring a pyrrole (B145914) ring attached to a nicotinonitrile scaffold, has been identified as a "privileged motif" in drug design. mdpi.com This is due to the diverse pharmacological properties exhibited by compounds containing these individual heterocyclic systems. Pyrrole derivatives, for instance, are found in a wide array of natural products and have demonstrated activities including antimicrobial, anti-inflammatory, and anticancer effects. ekb.egnih.govresearchgate.net Similarly, the nicotinonitrile (3-cyanopyridine) nucleus is a key component in several marketed drugs and is recognized for its broad therapeutic potential. researchgate.netekb.egekb.eg